molecular formula C18H28N2O4 B13490313 tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate

Cat. No.: B13490313
M. Wt: 336.4 g/mol
InChI Key: LQKGPNIRNXMQCA-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate: is a compound that features a tert-butyl ester and a tert-butoxycarbonyl (BOC) protected amine. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the Steglich esterification method. This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond . The reaction conditions are mild, making it suitable for substrates that are sensitive to harsh conditions.

Industrial Production Methods: In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.

    Reduction: Reduction reactions can target the ester or amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and amine sites.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the amine group.

    Reduction: Reduced forms of the ester and amine groups.

    Substitution: Substituted esters and amides.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis .

Biology: In biological research, it is used to study enzyme-substrate interactions and protein folding due to its stability and reactivity.

Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In industrial applications, it is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl (BOC) group is widely used to protect amines during chemical reactions. The BOC group can be removed under mild acidic conditions, making it useful in multi-step synthesis .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate

Comparison:

Uniqueness: tert-Butyl (2R)-3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to its combination of a BOC-protected amine and a tert-butyl ester, providing both stability and reactivity in synthetic applications.

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

tert-butyl (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)23-15(21)14(20-16(22)24-18(4,5)6)11-12-7-9-13(19)10-8-12/h7-10,14H,11,19H2,1-6H3,(H,20,22)/t14-/m1/s1

InChI Key

LQKGPNIRNXMQCA-CQSZACIVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H](CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.